molecular formula C10H16N2O2S2 B3364087 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine CAS No. 1094631-09-0

1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine

Cat. No.: B3364087
CAS No.: 1094631-09-0
M. Wt: 260.4
InChI Key: ULZYMHZDHWUCDF-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C12H18N2O2S2 It is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a 2,5-dimethylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine can be synthesized through a multi-step process involving the sulfonylation of piperazine with 2,5-dimethylthiophene-3-sulfonyl chloride. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-methylpiperazine
  • 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-ethylpiperazine
  • 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine

Comparison: 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the 2,5-dimethylthiophene moiety. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs. The presence of the dimethyl groups on the thiophene ring can influence the compound’s electronic properties and steric interactions, potentially enhancing its effectiveness in certain applications.

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S2/c1-8-7-10(9(2)15-8)16(13,14)12-5-3-11-4-6-12/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYMHZDHWUCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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